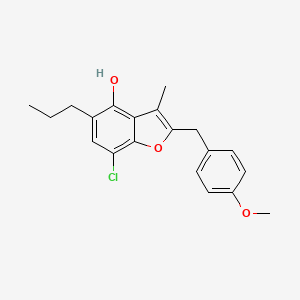

7-氯-2-((4-甲氧基苯基)甲基)-3-甲基-5-丙基-4-苯并呋喃醇

描述

Compounds with similar structures, such as quinoline and acridone derivatives, are known to have a broad spectrum of biological activity and are of great interest to scientists . They are often used in drug research and development due to their versatile applications in the fields of industrial and synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared Spectroscopy (FT-IR) and Raman spectroscopy are commonly used to investigate the vibrational frequencies of molecules, which can provide information about their structure .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, acridine derivatives have been shown to act as DNA intercalators and to inhibit topoisomerase or telomerase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .科学研究应用

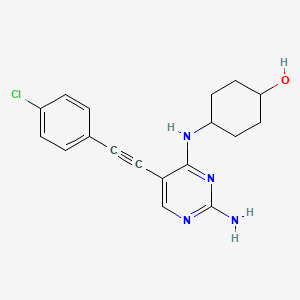

5-脂氧合酶抑制7-氯-2-((4-甲氧基苯基)甲基)-3-甲基-5-丙基-4-苯并呋喃醇,也称为 L-656,224,已被发现是一种有效的白三烯生物合成的抑制剂,这在哮喘和周围疼痛治疗方面具有重要意义。该化合物对5-脂氧合酶(一种参与炎症反应的酶)表现出选择性,并已显示出对大鼠足爪痛觉过敏、致敏大鼠呼吸困难和松鼠猴支气管收缩具有口服活性,提示其在治疗哮喘和疼痛方面的潜力 (Belanger 等人,1987 年)。

7-氯-2-((4-甲氧基苯基)甲基)-3-甲基-5-丙基-4-苯并呋喃醇的科学研究应用

5-脂氧合酶抑制

7-氯-2-((4-甲氧基苯基)甲基)-3-甲基-5-丙基-4-苯并呋喃醇,也称为 L-656,224,已被发现是一种有效的白三烯生物合成的抑制剂,这在哮喘和周围疼痛治疗方面具有重要意义。该化合物对5-脂氧合酶(一种参与炎症反应的酶)表现出选择性,并已显示出对大鼠足爪痛觉过敏、致敏大鼠呼吸困难和松鼠猴支气管收缩具有口服活性,提示其在治疗哮喘和疼痛方面的潜力 (Belanger 等人,1987 年)。

β-淀粉样蛋白聚集抑制

该化合物的另一种衍生物已被合成出来,作为一种有效的 β-淀粉样蛋白聚集抑制剂。β-淀粉样蛋白聚集是阿尔茨海默病发展的一个关键因素,这使得该应用与神经退行性疾病研究特别相关 (Choi 等人,2003 年)。

抗肿瘤和抗菌活性

与 7-氯-2-((4-甲氧基苯基)甲基)-3-甲基-5-丙基-4-苯并呋喃醇相关的化合物已从海洋内生真菌中分离出来,并显示出中等的抗肿瘤和抗菌活性。这表明在开发新的癌症和传染病治疗剂方面具有潜在用途 (Xia 等人,2011 年)。

抗烟草花叶病毒活性

该化合物的衍生物已证明具有抗烟草花叶病毒 (anti-TMV) 活性,其中一种化合物的抑制率高于阳性对照。这表明在农业中具有潜在应用,特别是在保护植物免受病毒疾病方面 (Du 等人,2017 年)。

安全和危害

未来方向

属性

IUPAC Name |

7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClO3/c1-4-5-14-11-16(21)20-18(19(14)22)12(2)17(24-20)10-13-6-8-15(23-3)9-7-13/h6-9,11,22H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRQEJPVGOQVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C(=C1O)C(=C(O2)CC3=CC=C(C=C3)OC)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145357 | |

| Record name | L 656224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol | |

CAS RN |

102612-16-8 | |

| Record name | L 656224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102612168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 656224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

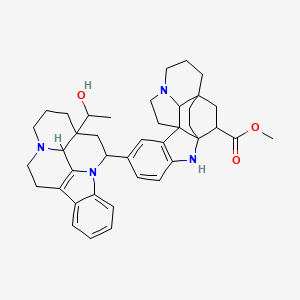

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6Z)-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-6-[hydroxy(phenyl)methylidene]-2,4-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione](/img/structure/B1673747.png)